ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The specific conditions for this synthesis include:
Reagents: Phenylhydrazine, benzaldehyde, ethyl acetoacetate, dimethylamine.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Ethanol or acetic acid.
Temperature: Reflux conditions (around 110°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce various substituents on the indole ring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to various receptors, such as serotonin or dopamine receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, 5-hydroxyindoleacetic acid.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C27H28N2O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenylindole-3-carboxylate |
InChI |
InChI=1S/C27H28N2O3/c1-4-32-27(31)25-24-21(18-28(2)3)23(30)16-15-22(24)29(17-19-11-7-5-8-12-19)26(25)20-13-9-6-10-14-20/h5-16,30H,4,17-18H2,1-3H3 |
InChI Key |
ALRVRMJGXNESMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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